REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[C:10](O)([CH3:13])([CH3:12])[CH3:11].S(=O)(=O)(O)O>C(O)(=O)C>[CH3:11][C:10]1([CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:2]([CH3:3])([CH3:1])[CH2:12]1
|
Name
|
|
Quantity
|
117.26 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
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CUSTOM
|
Details
|
was stirred 30 min at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were slowly added (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The suspension so-obtained
|
Type
|
CUSTOM
|
Details
|
the 2 layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 0.7 M NaOH acqueous solution (3×50 ml, neutrality) and water (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The opaque yellow solution obtained
|
Type
|
DISTILLATION
|
Details
|
was then distilled at 26 mbar
|
Type
|
DISTILLATION
|
Details
|
At about 100° C. a colourless transparent liquid was distilled off (28.43 g), which
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=CC=CC=C12)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |